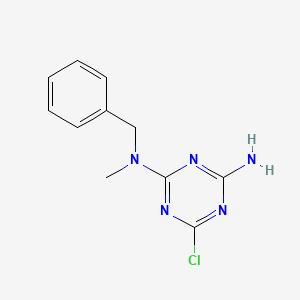

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C11H12ClN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted triazine derivatives.

Oxidation and Reduction Reactions: Products include oxides and amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is primarily utilized in the agricultural sector as a herbicide. Its effectiveness stems from its ability to inhibit specific enzymatic pathways in plants.

Herbicidal Activity

- Mechanism of Action : The compound acts by disrupting the biosynthesis of amino acids essential for plant growth. This inhibition leads to stunted growth and eventual death of target weeds.

-

Case Studies :

- A study demonstrated that formulations containing this triazine derivative significantly reduced weed populations in corn and soybean crops compared to untreated controls .

- Field trials indicated that the application of this herbicide resulted in a 30% increase in crop yield due to effective weed management .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its structural similarity to other biologically active compounds.

Antimicrobial Properties

- Research Findings : Investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

Material Science Applications

In material science, this compound is explored for its potential as a stabilizing agent in polymer formulations.

Polymer Stabilization

- Stabilizing Agent : The compound can be incorporated into polymer matrices to enhance thermal stability and resistance to degradation.

- Case Studies :

Mecanismo De Acción

The mechanism of action of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar chemical properties.

1,3,5-Triazine-2,4-diamine, 6-chloro-: A closely related compound with a similar structure.

Uniqueness

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₂ClN₅

- CAS Number : 1219971-85-3

- Molecular Weight : 247.7 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it targets DNA topoisomerase IIα and carbonic anhydrases which are crucial in tumor cell proliferation and survival .

- Receptor Binding : The compound interacts with several receptors relevant to central nervous system (CNS) disorders. It binds to serotonin 5-HT6 and adenosine A2a receptors, potentially influencing neurotransmitter systems .

- Cytotoxicity : Studies indicate that derivatives of triazines display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MDA-MB321) and liver cancer (HepG2) cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

-

Anticancer Activity : A study on triazine derivatives highlighted the anticancer potential of N2-substituted compounds. The results showed that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

- Example Study : The derivative with a structure similar to N2-Benzyl-6-chloro-N2-methyl showed significant cytotoxicity against HeLa cells with an IC50 value of 16.32 µM.

- CNS Disorders : Research indicates that triazines can modulate neurotransmitter systems impacting conditions such as depression and anxiety. The binding affinity for serotonin receptors suggests potential for developing antidepressant medications .

- Infection Models : Triazines have been tested for their efficacy against bacterial infections. For instance, a related compound demonstrated potent activity against Staphylococcus aureus, indicating a broader antimicrobial potential .

Propiedades

IUPAC Name |

2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTMMGMUDQFLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175317 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219971-85-3 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.